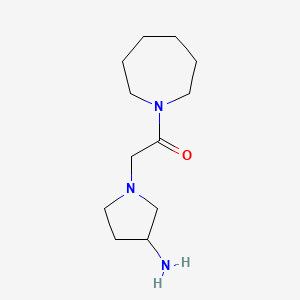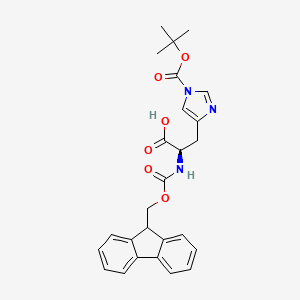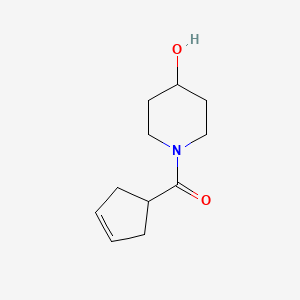
Dihidrocloruro de 4-metil-4-(1H-pirazo-5-il)piperidina
Descripción general
Descripción
4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C9H17Cl2N3 It is a derivative of piperidine, substituted with a pyrazole ring
Aplicaciones Científicas De Investigación
4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Action Environment
The action, efficacy, and stability of 4-Methyl-4-(1H-pyrazol-5-yl)piperidine Dihydrochloride can be influenced by various environmental factors . These factors could include the pH of the environment, the presence of other molecules or ions, temperature, and more. Understanding these influences can be crucial for optimizing the use of the compound in research or therapeutic contexts.
Análisis Bioquímico
Biochemical Properties
4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, which can alter metabolic pathways and cellular processes. The compound’s interaction with proteins can lead to changes in protein conformation and function, affecting cellular signaling pathways .
Cellular Effects
The effects of 4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines, making it a potential candidate for cancer therapy. Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and protein function. The compound’s ability to inhibit certain enzymes makes it a valuable tool for studying metabolic pathways and cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of 4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride in laboratory settings have been studied extensively. The compound’s stability and degradation over time can influence its effectiveness in biochemical assays. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s ability to modulate these pathways makes it a valuable tool for studying metabolism and developing new therapeutic strategies .
Transport and Distribution
The transport and distribution of 4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride within cells and tissues are crucial for its effectiveness. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. Understanding these interactions can help optimize its use in research and therapy .
Subcellular Localization
The subcellular localization of 4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, where it can exert its effects. Studies have shown that its localization can influence enzyme activity, gene expression, and cellular metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution on Piperidine: The pyrazole ring is then introduced to the piperidine structure through a substitution reaction. This can be achieved by reacting 4-methylpiperidine with the pyrazole derivative under suitable conditions.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of pyrazoline derivatives.
Substitution: Introduction of various functional groups on the pyrazole ring.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1H-pyrazol-5-ylmethyl)piperidine dihydrochloride
- 4-(1-methyl-1H-pyrazol-5-yl)piperidine
Uniqueness
4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
Propiedades
IUPAC Name |
4-methyl-4-(1H-pyrazol-5-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-9(3-6-10-7-4-9)8-2-5-11-12-8;;/h2,5,10H,3-4,6-7H2,1H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOXZJHVPRALST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2=CC=NN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-(Thian-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1466328.png)


![1-[(3,4-Difluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466331.png)





